![molecular formula C11H21NO2 B2948112 3-Methyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 852872-27-6](/img/structure/B2948112.png)
3-Methyl-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
The compound “3-Methyl-piperidine-1-carboxylic acid tert-butyl ester” is an heterocyclic building block used for the synthesis of more complex pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multiple reactions in one step, such as the removal of the metalation group, dehydroxylation, and pyridine reduction . A specific synthesis method for “3-Methyl-piperidine-1-carboxylic acid tert-butyl ester” was not found in the available resources.Scientific Research Applications
Synthesis of Biological Active Alkaloids
- Application: The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester are utilized in the synthesis of biologically active alkaloids like sedridine, allosedridine, and coniine (Passarella et al., 2005).
Synthesis of Piperidine Alkaloids
- Application: This compound is used in synthesizing enantiomers of piperidine alkaloids such as dumetorine and epidihydropinidine (Passarella et al., 2009).
Intermediates for Amines with Piperidine Subunit
- Application: It serves as an intermediate in the preparation of a wide range of amines containing a substituted piperidine subunit, showing versatility in organic synthesis (Acharya & Clive, 2010).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
- Application: Asymmetric syntheses of derivatives like 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid using this compound highlight its role in producing optically pure intermediates for further chemical synthesis (Xue et al., 2002).
Formation of Heterocyclic Structures
- Application: It participates in reactions leading to the formation of heterocyclic structures, demonstrating its utility in complex organic synthesis (Richter et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as myocardin-related transcription factor a (mrtf-a) .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit mrtf-a, a critical factor for epithelial-mesenchymal transition (emt) .
Biochemical Pathways
Related compounds have been shown to suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Result of Action
Related compounds have been reported to suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Future Directions
properties
IUPAC Name |
tert-butyl (3S)-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLWMIBESIUEIV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-piperidine-1-carboxylic acid tert-butyl ester |
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